molecular formula C7H10BNO2 B1270765 (4-(Aminomethyl)phenyl)boronic acid CAS No. 51239-46-4

(4-(Aminomethyl)phenyl)boronic acid

Cat. No. B1270765
CAS RN: 51239-46-4
M. Wt: 150.97 g/mol
InChI Key: KMWLUGSVWULTHR-UHFFFAOYSA-N
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Description

4-(Boc-aminomethyl)benzeneboronic acid is a boc protected phenyl boronic acid used for proteomics research .


Synthesis Analysis

The synthesis of boronic acids into peptides can be achieved through several methods. One approach involves the synthesis of commercially unavailable pinacol-protected boronate ester amino acid building blocks. Another method involves amidation of small-molecule amine-containing boronic acids, or reductive amination of amine residues with 2-formylphenyl boronic acid .


Molecular Structure Analysis

The molecular formula of 4-(N-Boc-aminomethyl)phenylboronic acid is C12H18BNO4 .


Chemical Reactions Analysis

Boronic acids have been used in various chemical reactions. For instance, they have been used in Suzuki–Miyaura coupling reactions . They have also been used in the preparation of chromen-4-ones as DNA-dependent protein kinase inhibitors .

Scientific Research Applications

Enrichment of Cis-Diol Containing Molecules

(4-(Aminomethyl)phenyl)boronic acid is utilized in the synthesis of boronate affinity materials (BAMs) , which are highly selective for cis-diol containing molecules such as nucleosides and catechols. These BAMs are used for the enrichment of these molecules to improve detection sensitivity and accuracy in various samples .

Sensing Applications

The compound’s ability to interact with diols and strong Lewis bases like fluoride or cyanide anions makes it valuable in sensing applications. It can be used in both homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

Due to its selective recognition of cis-diols, (4-(Aminomethyl)phenyl)boronic acid is employed in biological labelling and protein manipulation. This includes the modification of proteins and the labelling of cells for various research purposes .

Separation Technologies

The compound is also used in separation technologies. It can be incorporated into materials such as organic polymer particles, silica spheres, and monolithic columns for the selective enrichment and separation of target molecules from complex mixtures .

Development of Therapeutics

(4-(Aminomethyl)phenyl)boronic acid plays a role in the development of therapeutics. Its pH-responsive capture/release feature is particularly useful in drug delivery systems, where it can be used to control the release of drugs like insulin .

Analytical Methods

The compound is used to create microparticles and polymers that are employed in analytical methods. These materials can be functionalized to detect various analytes, including sugars in fruit juices, NADH, and H2O2, with high sensitivity and specificity .

Synthesis of Organic Polymers

It serves as a building block in the one-pot synthesis of organic polymers. These polymers are designed to have high selectivity and binding capacity for certain molecules, which is critical in the fields of separation, sensing, imaging, diagnostics, and drug delivery .

Catalysis in Organic Reactions

Lastly, (4-(Aminomethyl)phenyl)boronic acid is used as a reagent in catalysis for various organic reactions. This includes rhodium-catalyzed intramolecular amination and palladium-catalyzed coupling reactions, which are fundamental processes in organic synthesis .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, serious eye irritation, and it is harmful if swallowed .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

properties

IUPAC Name

[4-(aminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWLUGSVWULTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370203
Record name [4-(Aminomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Aminomethyl)phenyl)boronic acid

CAS RN

51239-46-4
Record name [4-(Aminomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AN Prossnitz, L Yang, Đ Nguyễn… - … to treat kidney …, 2022 - digital.lib.washington.edu
… 2.0 mmol), NHS (233 mg, 2.0 mmol), 4-aminomethyl phenyl boronic acid pinacol ester,(Amine … Then 4-aminomethyl phenyl boronic acid pinacol ester,(Amine PBA, 161 mg, 0.60 mmol) …
Number of citations: 0 digital.lib.washington.edu
L Rowe, G El Khoury, CR Lowe - Journal of Molecular …, 2016 - Wiley Online Library
… Tryptamine, 4-aminomethyl phenyl boronic acid, and 5-amino-2-hydroxy methyl phenyl boronic acid (the amine derivatized benzoboroxole) served as the three amine components, …
Number of citations: 12 onlinelibrary.wiley.com
M Raabe, A Heck, M Pieszka, T Wang, MM Zegota… - 2021 - chemrxiv.org
With the advent of chemical strategies that allow the design of smart bioconjugates, peptide- and protein-drug conjugates are emerging as highly efficient therapeutics to overcome …
Number of citations: 2 chemrxiv.org
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
The mineralocorticoid receptor (MR) is a nuclear hormone receptor involved in the regulation of body fluid and electrolyte homeostasis. In this study we explore selectivity triggers for a …
M Raabe, AJ Heck, S Führer… - Macromolecular …, 2022 - Wiley Online Library
With the advent of chemical strategies that allow the design of smart bioconjugates, peptide‐ and protein‐drug conjugates are emerging as highly efficient therapeutics to overcome …
Number of citations: 3 onlinelibrary.wiley.com
B Ma, W Niu, J Guo - Bioorganic Chemistry, 2023 - Elsevier
… In the next step, boc-4-aminomethyl-phenyl boronic acid was coupled with compound 6 using Pd(dppf)Cl 2 and Ag 2 O as catalysts. The resulting product 8 was deprotected and …
Number of citations: 1 www.sciencedirect.com
P Sun, J Wang, KS Khan, W Yang… - Journal of Medicinal …, 2022 - ACS Publications
Histone deacetylases (HDACs) are epigenetic regulators and additionally control the activity of non-histone substrates. We recently demonstrated that inhibition of HDAC8 …
Number of citations: 8 pubs.acs.org
N Kühl, J Lang, MM Leuthold, CD Klein - European Journal of Medicinal …, 2022 - Elsevier
The RNA viruses SARS-CoV-2 and dengue pose a major threat to human health worldwide and their proteases (M pro ; NS2B/NS3) are considered as promising targets for drug …
Number of citations: 10 www.sciencedirect.com
B Ma - 2022 - search.proquest.com
… So the 4-aminomethyl-phenyl boronic acid was first protected by using Di-tert-butyl dicarbonate. Next, Boc-4-aminomethyl-phenyl boronic acid was coupled with 3-(methylthio)6-phenyl-…
Number of citations: 2 search.proquest.com
RV Dumitru - 2005 - search.proquest.com
The first committed step in methanopterin biosynthesis is catalyzed by 4-(beta-D-ribofuranosyl) aminobenzene 5′-phosphate (RFA-P) synthase. Unlike all known phosphor-…
Number of citations: 1 search.proquest.com

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